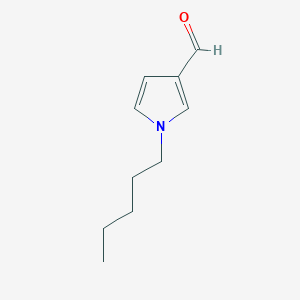

1-Pentyl-1H-pyrrole-3-carbaldehyde

Description

1-Pentyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative characterized by a pentyl group at the 1-position and a carbaldehyde moiety at the 3-position of the pyrrole ring. Pyrroles are heterocyclic aromatic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and reactivity. This compound’s aldehyde group enhances its utility as a synthetic intermediate for condensation reactions, while the pentyl substituent modulates lipophilicity, influencing solubility and biological interactions.

- Knorr-type cyclization or Vilsmeier-Haack formylation to introduce the aldehyde group.

- Use of ionic liquids or acid catalysts (e.g., acetic acid) for efficient cyclization, as seen in the synthesis of 1-benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde .

- Purification via column chromatography after neutralization and ethyl acetate extraction .

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

1-pentylpyrrole-3-carbaldehyde |

InChI |

InChI=1S/C10H15NO/c1-2-3-4-6-11-7-5-10(8-11)9-12/h5,7-9H,2-4,6H2,1H3 |

InChI Key |

SKQQLXFCQFGFTE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=CC(=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Key Features of the Vilsmeier-Haack Reaction:

- Reagents: DMF and POCl3

- Conditions: Typically 0–5°C during reagent addition, followed by room temperature stirring

- Outcome: High regioselectivity for 3-formylation on pyrrole ring

- Optimization: Control of stoichiometry, temperature, and reaction time improves yield and purity

This method is widely used for synthesizing 1-substituted pyrrole-3-carbaldehydes, including 1-pentyl derivatives, by starting from the corresponding N-pentylpyrrole.

Multicomponent and One-Pot Synthetic Approaches

Recent advances have introduced one-pot multicomponent protocols for synthesizing pyrrole-3-carbaldehydes, which improve operational simplicity and reduce reaction steps. For example, a sequential multicomponent reaction involving:

- In situ imine formation between aldehydes and amines

- Amine-catalyzed Mannich-type cyclization with succinaldehyde

- Oxidative aromatization (e.g., using IBX)

has been reported to efficiently yield pyrrole-3-carbaldehydes under mild, non-toxic conditions.

This approach can be adapted to N-substituted pyrroles by using appropriate amines (e.g., pentylamine) to introduce the N-pentyl group during the cyclization step, potentially allowing direct access to 1-pentyl-1H-pyrrole-3-carbaldehyde.

Catalytic Cyclization and Hydrogenation Methods

Another synthetic route involves the preparation of substituted pyrrole-3-carbaldehydes via cyclization of keto-nitrile intermediates followed by catalytic hydrogenation. For example, a patented method for 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde involves:

- Substitution reaction of α-bromo ketones with 3-oxo-propionitrile under alkaline catalysis to form keto-nitrile intermediates

- Hydrogenation cyclization catalyzed by Pd-C and HZSM-5 molecular sieve to form the pyrrole ring with aldehyde functionality

Though this example is for a fluorophenyl-substituted pyrrole, the methodology is adaptable to alkyl-substituted pyrroles such as 1-pentyl derivatives by selecting appropriate starting materials.

Reaction Conditions Summary from Patent:

| Step | Reactants | Catalyst | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-fluoro-α-bromoacetophenone + 3-oxo-propionitrile | Alkaline catalyst (e.g., K2CO3) | Ethyl acetate or acetone | 40–60 °C | 3–6 h | Substitution to keto-nitrile intermediate |

| 2 | Keto-nitrile intermediate + Pd-C + HZSM-5 | Pd-C, HZSM-5 | 1,4-dioxane or methanol | 60–90 °C | 15–20 h | Hydrogenation cyclization to pyrrole-3-carbaldehyde |

This two-step process is noted for short route steps, low cost, and high yield, suitable for industrial scale-up.

Comparative Data on Yields and Conditions

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Vilsmeier-Haack (DMF/POCl3) | N-pentylpyrrole, DMF, POCl3 | 0–5 °C addition, RT reaction | 60–85% typical | Widely used, scalable |

| Multicomponent Mannich + IBX oxidation | Aldehydes, amines, succinaldehyde, IBX | Mild, one-pot | 50–80% | Mild, non-toxic, operationally simple |

| Substitution + Pd-C hydrogenation | α-bromo ketone, 3-oxo-propionitrile, Pd-C, HZSM-5 | 40–90 °C, 3–20 h | 70–90% | Industrially viable, high yield |

| Organocatalytic aza-Michael + cyclization | Propargylated amines, unsaturated ketones, organocatalyst | RT to 120 °C | 20–85% | Versatile, complex substrates |

Summary and Recommendations

- The Vilsmeier-Haack reaction remains the most straightforward and reliable method for preparing this compound from N-pentylpyrrole.

- One-pot multicomponent reactions offer greener and operationally simpler alternatives, especially for medicinal chemistry applications.

- The two-step substitution and catalytic hydrogenation method provides a robust industrial route with high yields and scalability.

- Emerging organocatalytic methods may enable novel synthetic pathways but require further adaptation for this specific compound.

Each method's choice depends on the scale, available starting materials, and desired purity. Optimization of reaction parameters such as temperature, catalyst loading, and solvent choice is critical for maximizing yield and selectivity.

Chemical Reactions Analysis

1-Pentyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Pentyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pentyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pyrrole ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 1-Pentyl-1H-pyrrole-3-carbaldehyde with structurally similar pyrrole derivatives:

Key Observations:

- Reactivity : The 3-carbaldehyde position may exhibit distinct electronic effects compared to 2-carbaldehyde derivatives, altering nucleophilic attack sites in reactions.

- Synthetic Flexibility : Hydroxymethyl or benzyl groups (as in ) enable post-synthetic modifications (e.g., oxidation, cross-coupling), whereas pentyl groups offer steric bulk.

Structural and Crystallographic Insights

While crystallographic data for the target compound is absent in the provided evidence, programs like SHELXL are widely used for refining small-molecule structures, suggesting its applicability for determining bond lengths, angles, and conformation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-pentyl-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be fine-tuned to maximize yield?

- Methodological Answer : The Vilsmeier-Haack reaction is a widely used method for synthesizing pyrrole carbaldehydes. For 1-pentyl-substituted derivatives, begin with 1-pentylpyrrole as the precursor. Optimize the reaction by adjusting the molar ratio of POCl₃/DMF (typically 1:1.2) and reaction time (12–24 hours at 0–5°C). Post-reaction, neutralize with aqueous NaHCO₃ and extract with dichloromethane. Purify via column chromatography (hexane/ethyl acetate gradient). Monitor reaction progress using TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .

Q. How can NMR spectroscopy distinguish this compound from positional isomers or byproducts?

- Methodological Answer : In H NMR (CDCl₃), the aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The pentyl chain shows characteristic signals: a triplet for the terminal CH₃ (δ 0.8–0.9 ppm) and multiplet resonances for the CH₂ groups (δ 1.2–1.6 ppm). The pyrrole ring protons resonate as distinct signals: H-2 (δ 6.2–6.4 ppm, doublet) and H-4/H-5 (δ 6.8–7.1 ppm, multiplet). C NMR confirms the aldehyde carbon at δ 190–195 ppm. Compare with reference data for 1-methyl-1H-pyrrole-3-carbaldehyde to rule out isomers .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of vapors. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent aldehyde oxidation. Disposal should follow institutional guidelines for organic waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Crystallize the compound via slow evaporation from ethanol. Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å). Refine the structure using SHELXL (for small molecules) with Olex2 or WinGX. Assign anisotropic displacement parameters to all non-H atoms. Validate bond lengths (C=O: ~1.21 Å; C–N: ~1.36 Å) and angles using ORTEP-3 for visualization. Cross-check against similar carbaldehyde structures (e.g., 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) to identify deviations .

Q. What strategies address conflicting spectroscopic and computational data for the compound’s electronic properties?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model the electronic structure. Compare computed IR/Raman spectra (C=O stretch: 1680–1720 cm⁻¹) with experimental data. If discrepancies arise (e.g., unexpected bathochromic shifts), assess solvent effects using PCM models or investigate intermolecular interactions (e.g., hydrogen bonding in the solid state). Validate via time-resolved fluorescence spectroscopy to probe excited-state behavior .

Q. How can the reactivity of the aldehyde group be exploited to synthesize functionalized pyrrole derivatives?

- Methodological Answer : Utilize nucleophilic addition (e.g., Grignard reagents) to form secondary alcohols. For condensation reactions, employ primary amines to generate Schiff bases (monitor via loss of aldehyde H NMR signal). Reductive amination (NaBH₃CN, NH₄OAc) can yield N-alkylated products. For cross-coupling, explore Suzuki-Miyaura reactions by first converting the aldehyde to a boronate ester .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental dipole moments?

- Methodological Answer : Calculate the dipole moment using Gaussian09 (HF/6-311++G**). Compare with experimental values derived from dielectric constant measurements in non-polar solvents (e.g., benzene). If deviations exceed 10%, re-evaluate solvent polarity effects or consider conformational flexibility (e.g., pentyl chain rotation) using molecular dynamics simulations .

Q. What analytical techniques validate purity when HPLC and GC-MS data conflict?

- Methodological Answer : Combine orthogonal methods:

- HPLC : Use a C18 column (MeCN/H₂O, 60:40) with UV detection at 254 nm.

- GC-MS : Employ a DB-5 column (He carrier gas, 70 eV EI).

If inconsistencies persist (e.g., co-elution in HPLC but resolved in GC-MS), perform preparative TLC and re-analyze isolates via H NMR. Confirm via high-resolution mass spectrometry (HRMS) to rule out isobaric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.